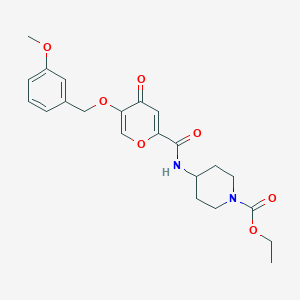![molecular formula C21H16N4OS B2901478 N-([2,3'-bipyridin]-4-ylmethyl)-2-phenylthiazole-4-carboxamide CAS No. 2034268-05-6](/img/structure/B2901478.png)
N-([2,3'-bipyridin]-4-ylmethyl)-2-phenylthiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([2,3'-bipyridin]-4-ylmethyl)-2-phenylthiazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a bipyridine moiety, a phenyl group, and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-([2,3'-bipyridin]-4-ylmethyl)-2-phenylthiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the bipyridine core. This can be achieved through a series of reactions such as the Chichibabin synthesis, which involves the condensation of pyridine derivatives with alkynes. The phenylthiazole moiety is then introduced through a cyclization reaction involving thioamides and halides.
Industrial Production Methods: On an industrial scale, the synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity. This involves optimizing parameters such as temperature, pressure, and the use of specific catalysts. Large-scale reactors and continuous flow processes are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: N-([2,3'-bipyridin]-4-ylmethyl)-2-phenylthiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, which may exhibit different biological activities.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound, potentially altering its reactivity and interactions with biological targets.
Substitution: Substitution reactions at different positions on the bipyridine or thiazole rings can lead to the formation of new derivatives with varied properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, N-([2,3'-bipyridin]-4-ylmethyl)-2-phenylthiazole-4-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, such as enzymes and receptors, leading to potential therapeutic applications.
Medicine: In medicine, this compound has been studied for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, and anticancer effects, making it a candidate for drug development.
Industry: In industry, the compound can be used in the development of new materials and chemicals. Its unique properties may contribute to the creation of advanced materials with specific applications in electronics, coatings, and other industrial processes.
Mecanismo De Acción
The mechanism by which N-([2,3'-bipyridin]-4-ylmethyl)-2-phenylthiazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound.
Comparación Con Compuestos Similares
2-Phenylthiazole-4-carboxamide: This compound lacks the bipyridine moiety, resulting in different chemical and biological properties.
Bipyridine derivatives: Compounds with similar bipyridine structures but different substituents can exhibit varied reactivity and biological activities.
Thiazole derivatives: Other thiazole-containing compounds with different substituents can have distinct properties and applications.
Uniqueness: N-([2,3'-bipyridin]-4-ylmethyl)-2-phenylthiazole-4-carboxamide stands out due to its combination of bipyridine and phenylthiazole moieties, which contribute to its unique chemical and biological properties
Propiedades
IUPAC Name |
2-phenyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4OS/c26-20(19-14-27-21(25-19)16-5-2-1-3-6-16)24-12-15-8-10-23-18(11-15)17-7-4-9-22-13-17/h1-11,13-14H,12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXYBKQYDWPMEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-4,5-dihydroimidazol-1-yl]benzoic Acid](/img/structure/B2901395.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2901396.png)
![methyl 3-{2-[2-(hexylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2901397.png)






![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-sulfonamide](/img/structure/B2901409.png)
![1-Methyl-4-[4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B2901411.png)
![5-Yl)-[1,2,3]triazol-1-yl]-ethyl}-](/img/structure/B2901414.png)

![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL]ACETAMIDE](/img/structure/B2901418.png)
